molecular formula C22H16F2N4O3 B2518805 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1251570-69-0

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2518805
CAS No.: 1251570-69-0
M. Wt: 422.392
InChI Key: PRWXFOVOYMJSAT-UHFFFAOYSA-N
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Description

2-{3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a small-molecule compound featuring a 1,2,4-oxadiazole ring linked to a pyridinone moiety and an acetamide group substituted with a 4-fluorophenylmethyl chain. The oxadiazole ring is a heterocyclic scaffold known for its hydrogen-bonding capabilities and metabolic stability, which is critical in drug design . The presence of dual 4-fluorophenyl groups enhances lipophilicity and may influence target binding affinity or pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O3/c23-16-7-3-14(4-8-16)12-25-19(29)13-28-11-1-2-18(22(28)30)21-26-20(27-31-21)15-5-9-17(24)10-6-15/h1-11H,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWXFOVOYMJSAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-fluorobenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions.

    Synthesis of the pyridine ring: The oxadiazole intermediate is then reacted with a suitable β-ketoester to form the pyridine ring through a cyclization reaction.

    Acetamide formation: The resulting compound is then reacted with 4-fluorobenzylamine to form the final acetamide product.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound may also interact with other cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • Chlorophenyl vs. Fluorophenyl Substitution :
    The compound 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide () replaces the 4-fluorophenyl group with a 4-chlorophenyl group. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may increase lipophilicity (ClogP ≈ +0.5–1.0) and alter steric interactions with target proteins. Fluorine’s smaller size and stronger electron-withdrawing effect could enhance metabolic stability and bioavailability in the target compound .

Modifications to the Pyridinone Core

  • Methyl Substitutions: The pyridinone ring in the chlorophenyl analogue () includes 4,6-methyl groups, which are absent in the target compound. The target compound’s unsubstituted pyridinone may allow greater conformational flexibility, favoring interactions with larger binding pockets .

Acetamide Side Chain Differences

  • Isopropylphenyl vs. Fluorophenylmethyl: The chlorophenyl analogue’s acetamide side chain features a 4-isopropylphenyl group, introducing steric bulk that may hinder membrane permeability.

Heterocyclic Core Variations

  • Imidazothiazole vs. Oxadiazole Systems: 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () replaces the oxadiazole-pyridinone system with an imidazothiazole-pyridine scaffold. The imidazothiazole’s sulfur atom contributes to π-π stacking and polar interactions, while the oxadiazole’s nitrogen-rich structure may enhance hydrogen bonding. This difference could lead to divergent target selectivity profiles .

Pharmacological Implications

While experimental data for the target compound is sparse, structural comparisons suggest:

  • Fluorine’s Role: Dual fluorination likely improves metabolic stability and CNS penetration compared to chlorinated or non-halogenated analogues.
  • Binding Affinity: The absence of pyridinone methyl groups may reduce steric clashes, favoring interactions with enzymes like kinases or proteases.

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight* Key Features Reference
Target Compound 4-Fluorophenyl (oxadiazole), 4-fluorophenylmethyl (acetamide) ~453.4 g/mol Dual fluorination, unsubstituted pyridinone N/A
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide 4-Chlorophenyl (oxadiazole), 4-isopropylphenyl (acetamide), 4,6-dimethyl (pyridinone) ~509.9 g/mol Chlorine substitution, methylated pyridinone, bulky acetamide side chain
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide 4-Fluorophenyl (imidazothiazole and pyridine) ~476.5 g/mol Imidazothiazole core, dual fluorination

*Molecular weights estimated based on structural formulas.

Biological Activity

The compound 2-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a synthetic derivative featuring a complex structure that includes oxadiazole and dihydropyridine moieties. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure

The molecular formula of the compound is C17H16F2N4O3C_{17}H_{16}F_{2}N_{4}O_{3} with a molecular weight of approximately 358.33 g/mol. Its structure can be analyzed for various functional groups that may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial , anticancer , and insecticidal properties.

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Compound CCandida albicans64 µg/mL
Compound DAspergillus niger128 µg/mL

The above table summarizes findings from studies on related oxadiazole derivatives, indicating promising antimicrobial activity which could be extrapolated to the compound .

Anticancer Activity

Recent research has also highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives containing fluorinated phenyl groups have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain compounds led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a strong potential for therapeutic application.

Insecticidal Activity

Insecticidal properties have also been assessed in compounds featuring the oxadiazole structure. The compound's activity against agricultural pests like Mythimna separate and Helicoverpa armigera was evaluated, revealing effective mortality rates at concentrations around 500 mg/L.

Table 2: Insecticidal Activity

Compound NameTarget PestMortality Rate (%) at 500 mg/L
Compound EMythimna separate70%
Compound FHelicoverpa armigera60%
Compound GSpodoptera frugiperda50%

The biological activity of the compound is likely attributed to several mechanisms:

  • Cell Membrane Disruption : Many oxadiazole derivatives can integrate into bacterial membranes, altering permeability.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Apoptosis Induction : In cancer cells, these compounds may trigger programmed cell death through various signaling pathways.

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